REACTION_CXSMILES
|
C(NCC)C.[Li]CCCC.[Br:11][C:12]1[S:13][CH:14]=[CH:15][C:16]=1[CH3:17].CN([CH:21]=[O:22])C>C1COCC1.CCCCCC>[Br:11][C:12]1[S:13][C:14]([CH:21]=[O:22])=[CH:15][C:16]=1[CH3:17]
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Name
|
|
Quantity
|
153 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
BrC=1SC=CC1C
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at −40° C. under nitrogen for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
TEMPERATURE
|
Details
|
cooled to −78° C.
|
Type
|
STIRRING
|
Details
|
The reaction solution was stirred at −78° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature
|
Type
|
CUSTOM
|
Details
|
was quenched with 1N aqueous hydrochloride solution (1 L)
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with ethyl acetate (3×450 mL)
|
Type
|
WASH
|
Details
|
the extracts washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
After removal of solvent in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(S1)C=O)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 46 g | |
YIELD: PERCENTYIELD | 88.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |